molecular formula C14H12FNO2 B5552564 (NE)-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine

(NE)-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine

Cat. No.: B5552564
M. Wt: 245.25 g/mol
InChI Key: MTRHSWTWMALCFG-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NE)-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group and a methoxyphenyl group linked by a methylidene bridge to a hydroxylamine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Properties

IUPAC Name

(NE)-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-14-4-2-1-3-12(14)10-18-13-7-5-11(6-8-13)9-16-17/h1-9,17H,10H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRHSWTWMALCFG-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine typically involves the reaction of 4-[(2-fluorophenyl)methoxy]benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-[(2-fluorophenyl)methoxy]benzaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{this compound} ]

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(NE)-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (NE)-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (NE)-N-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]hydroxylamine
  • (NE)-N-[[4-[(2-bromophenyl)methoxy]phenyl]methylidene]hydroxylamine
  • (NE)-N-[[4-[(2-iodophenyl)methoxy]phenyl]methylidene]hydroxylamine

Uniqueness

The presence of the fluorophenyl group in (NE)-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine imparts unique electronic properties, enhancing its reactivity and stability compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable for applications requiring high chemical stability and specific reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.